1,2-Ethanediol, 1,2-bis(2-nitrophenyl)-
Description
1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- is a nitro-substituted ethanediol derivative characterized by two 2-nitrophenyl groups attached to the ethanediol backbone. Its molecular formula is C₁₄H₁₂N₂O₆, with a molecular weight of 304.25 g/mol (CAS: 51661-19-9). The compound features ether linkages between the ethanediol core and the nitro-substituted aromatic rings, which influence its electronic properties and reactivity. For example, nitroaromatic compounds are often investigated for antimicrobial or antiviral activities, as seen in related benzimidazole-based ethanediol derivatives.
Properties
IUPAC Name |
1,2-bis(2-nitrophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(9-5-1-3-7-11(9)15(19)20)14(18)10-6-2-4-8-12(10)16(21)22/h1-8,13-14,17-18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXJGBPSEYVJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10806616 | |
| Record name | 1,2-Bis(2-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10806616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62635-27-2 | |
| Record name | 1,2-Bis(2-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10806616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- typically involves the nitration of 1,2-ethanediol derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired functional group.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Diamino derivatives.
Substitution: Various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
Agricultural Applications
Fungicide Properties
1,2-bis(2-nitrophenoxy)ethane has been identified as a potential fungicide. According to patent JP 48-010527, this compound can effectively inhibit fungal growth, making it valuable in agricultural practices for crop protection against fungal diseases .
Mechanism of Action
The fungicidal activity is believed to stem from its ability to disrupt cellular processes in fungi, although detailed mechanisms require further investigation. This property allows for its use in formulations aimed at enhancing crop yield and quality.
Intermediate in Pigment Production
Pigment Synthesis
This compound serves as an essential intermediate in the synthesis of various pigments. The reduction of 1,2-bis(2-nitrophenoxy)ethane leads to the formation of 1,2-bis(2-aminophenoxy)ethane, which can undergo further reactions such as tetrazotation and coupling with other compounds to produce valuable yellow pigments .
Case Study: Yellow Pigments
A notable application involves the coupling reaction with 5-acetoacetylamino-benzimidazolones to yield specific yellow pigments used in dyes and coatings. These pigments are characterized by their stability and vivid coloration, making them suitable for various industrial applications.
Material Science Applications
Polymer Chemistry
Recent research highlights the use of 1,2-bis(2-nitrophenyl)- in polymer chemistry. It can be utilized to create boronic esters through reactions that involve light-induced deprotection methods . These boronic esters have applications in developing new materials with specific properties such as increased viscosity and enhanced stability under varying conditions.
Stability and Solubility
The synthesized boronates derived from this compound exhibit stability under ambient light and high temperatures, making them suitable for applications in environments where chemical degradation is a concern .
Environmental Considerations
Toxicity Assessments
The Environmental Protection Agency (EPA) has conducted assessments of various chemicals including those related to 1,2-bis(2-nitrophenyl)-. The findings indicate that this compound is not likely to present an unreasonable risk when used under controlled conditions . This assessment is crucial for its acceptance in agricultural and industrial applications.
Summary Table of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Agriculture | Fungicide for crop protection | JP 48-010527 |
| Pigment Production | Intermediate for yellow pigment synthesis | EP-PS 0 024 702 |
| Material Science | Boronic ester synthesis | ChemRxiv Study |
| Environmental Safety | Low risk assessment by EPA | EPA TSCA Review |
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
(a) Antimicrobial Activity
- BBE (1,2-Bis(2-benzimidazolyl)-1,2-ethanediol): Exhibits broad-spectrum antimicrobial activity against poliovirus, rhinovirus, and Candida albicans. Its tridentate ligand structure allows coordination with metal ions (e.g., Fe³⁺, Cu²⁺), enhancing antimicrobial efficacy.
- 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)-: Nitro groups typically confer electron-withdrawing effects, which may enhance reactivity with microbial enzymes. However, direct evidence is lacking compared to BBE.
(b) Protein Binding and Stability
- BBE: Binds to bovine serum albumin (BSA) with high affinity (Ka = 6.02 × 10⁴ M⁻¹ at 298 K), inducing conformational changes in BSA’s secondary and tertiary structures. Binding is driven by hydrophobic and hydrophilic interactions.
- Nitro-Substituted Analogs: Nitro groups may alter binding kinetics due to increased polarity. For example, 1,2-bis(4-fluorophenyl)-ethanediol showed binding to SARS-CoV-2 spike protein, suggesting nitro/fluoro substituents influence target specificity.
Thermodynamic and Kinetic Properties
Table 2: Thermodynamic Parameters of Protein Binding
BBE exhibits spontaneous binding (ΔG < 0) driven by both enthalpy (ΔH < 0) and entropy (ΔS > 0), indicating a combination of specific interactions and conformational flexibility. Nitro-substituted analogs likely follow similar trends but require experimental validation.
Key Research Findings and Gaps
BBE Derivatives: Extensive studies confirm their role as antimicrobial agents, but nitro-substituted analogs remain underexplored.
Synthetic Challenges: Nitro groups necessitate controlled reaction conditions to avoid side reactions like reduction or polymerization.
Biological Activity
1,2-Ethanediol, 1,2-bis(2-nitrophenyl)-, commonly referred to as bis(2-nitrophenyl)ethanediol, is a compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- is C14H12N2O6. Its structure features two nitrophenyl groups attached to a central ethanediol moiety. This unique arrangement contributes to its biological properties.
Antimicrobial Properties
Research has indicated that bis(2-nitrophenyl)ethanediol exhibits significant antimicrobial activity. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the concentration required to inhibit the growth of different microorganisms.
The antimicrobial effect of 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The nitro groups in its structure can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Study on Anticancer Activity
A significant investigation focused on the anticancer properties of bis(2-nitrophenyl)ethanediol was conducted using various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
- Cell Line : MCF-7
- IC50 Value : 15 µM (concentration required to inhibit cell growth by 50%)
- Mechanism : Induction of caspase-dependent apoptosis and disruption of mitochondrial membrane potential.
This study highlights the potential of bis(2-nitrophenyl)ethanediol as a candidate for further development in cancer therapy.
Comparative Analysis
When compared with similar compounds such as bis(4-nitrophenyl)ethanediol and other nitro-substituted phenolic compounds, bis(2-nitrophenyl)ethanediol exhibited superior antimicrobial and anticancer activities.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Bis(2-nitrophenyl)ethanediol | High | Moderate |
| Bis(4-nitrophenyl)ethanediol | Moderate | Low |
| Nitro-substituted phenolic compounds | Variable | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
